N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide
Description
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Properties
IUPAC Name |
2-N,7-N-ditert-butyl-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-20(2,3)22-28(24,25)16-7-9-18-14(12-16)11-15-13-17(8-10-19(15)18)29(26,27)23-21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWBOUWXVMEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Chemical Properties of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to construct a detailed predictive profile. The guide is intended for researchers, scientists, and professionals in drug development and materials science who may consider this molecule or its derivatives for future applications. We will explore the constituent components of the molecule—the 9H-fluorene core, the 2,7-disulfonamide substitution pattern, and the N-tert-butyl groups—to forecast its structure, reactivity, spectral characteristics, and potential synthetic routes.
Introduction: Deconstructing the Molecule
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a polyfunctional organic compound built upon a tricyclic aromatic hydrocarbon scaffold. To understand its properties, we must first examine its key structural features:
-
The 9H-Fluorene Core: A rigid, planar, and aromatic system known for its unique electronic and photophysical properties. The methylene bridge at the 9-position is a key site of reactivity.[1][2]
-
2,7-Disulfonamide Functionality: The substitution at the 2 and 7 positions of the fluorene core with sulfonamide groups (-SO₂NH₂) introduces sites for hydrogen bonding and potential biological activity. Aryl sulfonamides are a well-established class of compounds in medicinal chemistry.[3][4]
-
N-tert-Butyl Groups: These bulky alkyl groups attached to the sulfonamide nitrogen atoms are expected to impart significant steric hindrance, which will profoundly influence the molecule's conformation, reactivity, and solubility.[5][6]
The combination of these features suggests a molecule with a unique three-dimensional structure and a rich chemical landscape.
Predicted Physicochemical Properties
The physical properties of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide are predicted based on the properties of its constituent parts.
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₂₁H₂₈N₂O₄S₂ | Based on structural components. |
| Molecular Weight | 436.59 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Fluorene and many of its derivatives are white crystalline solids.[1] |
| Melting Point | High, likely >200 °C | The rigid fluorene core and the potential for intermolecular hydrogen bonding (albeit sterically hindered) suggest a high melting point. For comparison, 9H-fluorene melts at 116-117 °C.[1] |
| Solubility | Low in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Sulfonamides generally have low water solubility.[7] The large hydrocarbon content will favor solubility in organic solvents. |
| pKa | Weakly acidic | The sulfonamide N-H protons are acidic, though the steric bulk of the tert-butyl groups may influence their acidity compared to less hindered sulfonamides.[8] The C9-H protons of the fluorene core are also weakly acidic (pKa ≈ 22.6 in DMSO).[1] |
Proposed Synthesis Methodology
A plausible synthetic route to N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide would likely involve a multi-step process starting from 9H-fluorene. The following workflow outlines a logical and experimentally sound approach.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol:
-
Step 1: Sulfonation of 9H-Fluorene.
-
9H-fluorene is treated with fuming sulfuric acid (oleum) to introduce sulfonic acid groups at the electron-rich 2 and 7 positions. This is a standard electrophilic aromatic substitution reaction.
-
-
Step 2: Conversion to Disulfonyl Chloride.
-
The resulting fluorene-2,7-disulfonic acid is then converted to the more reactive fluorene-2,7-disulfonyl chloride. This is typically achieved by reacting with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
-
Step 3: Amination with tert-Butylamine.
-
The fluorene-2,7-disulfonyl chloride is then reacted with tert-butylamine in the presence of a base (like pyridine or triethylamine) to form the final N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide. The base is necessary to neutralize the HCl byproduct. The use of a bulky amine like tert-butylamine may require elevated temperatures to overcome steric hindrance.[9]
-
Predicted Reactivity and Mechanistic Considerations
The reactivity of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is dictated by its functional groups.
Caption: Predicted sites of chemical reactivity.
-
Reactivity at the 9-Position: The protons on the C9 carbon are weakly acidic (pKa in DMSO ≈ 22.6 for the parent fluorene) and can be removed by a strong base to form a stable fluorenyl anion.[1][2] This nucleophilic anion can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at this position.
-
Reactivity of the Sulfonamide N-H: The sulfonamide protons are acidic and can be deprotonated. However, the extreme steric bulk of the adjacent tert-butyl groups would likely hinder reactions that require nucleophilic attack at the nitrogen or sulfur atoms. N-alkylation or N-arylation, while possible, would be sterically challenging.
-
Aromatic Ring Reactivity: The fluorene rings are deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonamide groups.
The Role of Steric Hindrance: The tert-butyl groups are predicted to have a dominant effect on the molecule's conformation and reactivity. They will likely shield the sulfonamide groups from intermolecular interactions, potentially reducing hydrogen bonding and affecting crystal packing. The steric hindrance will also significantly slow down or prevent reactions at the sulfonamide nitrogen.[5][6]
Predicted Spectroscopic Properties
A combination of NMR and IR spectroscopy would be essential for the structural elucidation of this molecule.[10]
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - A singlet for the C9 methylene protons (~4.0 ppm).- A singlet for the 18 protons of the two tert-butyl groups (~1.3 ppm).- A complex multiplet pattern for the aromatic protons.- A singlet for the two N-H protons of the sulfonamides (chemical shift will depend on solvent and concentration). |
| ¹³C NMR | - A signal for the C9 methylene carbon.- Signals for the quaternary and methyl carbons of the tert-butyl groups.- Multiple signals in the aromatic region for the fluorene carbons. |
| IR Spectroscopy | - N-H stretching vibrations for the sulfonamide group (around 3200-3300 cm⁻¹).[11]- Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1370-1335 and 1170-1155 cm⁻¹).[12] |
Potential Areas of Application
While specific applications require experimental validation, the structural features of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide suggest potential utility in several fields:
-
Materials Science: The rigid and fluorescent fluorene core is a common building block for organic light-emitting diodes (OLEDs) and other organic electronic materials.[13] The sulfonamide groups could be used to tune the electronic properties of such materials.
-
Medicinal Chemistry: Sulfonamides are a well-known class of pharmacophores with a wide range of biological activities, including antibacterial and anticancer properties.[3][4] The fluorene scaffold is also present in several approved drugs.[14] The bulky tert-butyl groups could be used to enhance metabolic stability or receptor selectivity.[5]
-
Supramolecular Chemistry: The sulfonamide groups could act as hydrogen bond donors for the construction of larger molecular assemblies, with the tert-butyl groups directing the overall architecture through steric interactions.
Conclusion
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide represents a molecule with significant potential, stemming from the unique interplay of its fluorene core, disulfonamide functionality, and sterically demanding tert-butyl groups. This guide provides a robust, theory-grounded framework for its physicochemical properties, reactivity, and synthesis. The predictions herein are intended to serve as a foundation for future experimental work, enabling researchers to harness the potential of this and related molecules in the advancement of materials science and drug discovery.
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Thermodynamic stability of tert-butyl protected fluorene sulfonamides
An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl Protected Fluorene Sulfonamides
Introduction: The Convergence of Structure, Stability, and Synthesis
In the landscape of modern drug development and complex organic synthesis, the sulfonamide moiety is a cornerstone functional group, integral to the efficacy of numerous therapeutic agents.[1] Its prevalence demands a sophisticated understanding of its chemical behavior, particularly when incorporated into intricate molecular architectures. The strategic use of protecting groups is fundamental to multi-step synthesis, ensuring that specific functional groups remain inert while other parts of the molecule undergo transformation.[2][3]
Among the arsenal of protective strategies, the tert-butyl group is prized for its unique stability profile: robust under a wide array of conditions, yet selectively labile to acid-mediated cleavage.[4][5] This guide focuses on a specific, yet highly relevant, chemical entity: the tert-butyl protected fluorene sulfonamide. This structure combines the well-established sulfonamide linkage, the acid-sensitive tert-butyl protecting group, and the sterically demanding and electronically unique fluorene scaffold.
As Senior Application Scientists, our goal extends beyond mere procedural description. This document provides a deep dive into the core principles governing the thermodynamic stability of these molecules. We will dissect the interplay of steric, electronic, and structural factors, explain the causality behind experimental observations, and provide actionable protocols for assessing stability in a research setting. Understanding these principles is paramount for predicting reactivity, optimizing reaction conditions, and ensuring the integrity of intermediates in the path toward novel therapeutics.
The Molecular Architecture: A Sum of Influential Parts
The thermodynamic stability of a tert-butyl protected fluorene sulfonamide is not dictated by a single feature but is an emergent property of its three core components. A clear understanding of each part is essential to appreciate the behavior of the whole.
-
The Sulfonamide Linkage (R-SO₂-NH-R'): The S-N bond in a sulfonamide is a strong covalent linkage. The sulfur atom, in its high oxidation state and bonded to two electronegative oxygen atoms, renders the sulfonyl group strongly electron-withdrawing.[6] This has two immediate consequences for the adjacent nitrogen atom: its basicity and nucleophilicity are significantly reduced, and the N-H proton (in a secondary sulfonamide) becomes acidic. Computational and spectroscopic studies confirm that the S-N bond has significant single-bond character with minimal π-bonding contribution from sulfur 3p orbitals.[7]
-
The tert-Butyl Protecting Group (-C(CH₃)₃): The defining characteristic of the tert-butyl group is its steric bulk and its ability to form a highly stabilized tertiary carbocation upon cleavage.[8] This property is the cornerstone of its use as an acid-labile protecting group. Its removal is not a simple hydrolysis but a specific, mechanism-driven process that is thermodynamically favored under acidic conditions due to the stability of the resulting cation.[4][8]
-
The Fluorene Scaffold: The fluorene system is a large, rigid, and planar tricyclic aromatic structure.[9] Its most notable chemical feature is the acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO), which can be deprotonated to form a stable, aromatic fluorenyl anion.[10] When attached to the sulfonamide nitrogen, the fluorene ring system exerts a significant steric influence and introduces unique electronic properties that can affect the stability of the entire molecule.
Caption: Key components influencing the molecule's stability.
Principles of Thermodynamic vs. Kinetic Stability
In any chemical system, it is crucial to distinguish between thermodynamic and kinetic stability.[11]
-
Kinetic Stability refers to the rate at which a compound reacts or decomposes. A kinetically stable compound has a high activation energy barrier for decomposition, making the process slow, even if the products are much lower in energy.[12][13]
-
Thermodynamic Stability relates to the overall energy of the compound relative to its potential decomposition products. A thermodynamically stable compound exists in a low energy well, and its decomposition is energetically unfavorable (an endergonic process).[11]
The tert-butyl protecting group strategy relies on this distinction. tert-Butyl protected sulfonamides are generally kinetically stable under neutral, basic, and mildly acidic conditions, as well as moderate heat. There is no low-energy pathway for decomposition. However, under strongly acidic conditions, the activation energy for cleavage is lowered dramatically, leading to a rapid, thermodynamically favorable decomposition into the deprotected sulfonamide and a stabilized tert-butyl cation.[8]
Factors Governing Thermodynamic Stability and Lability
The stability of tert-butyl protected fluorene sulfonamides is a delicate balance of competing factors. The conditions required for their cleavage provide the most direct measure of their stability.
Acid-Catalyzed Cleavage: The Primary Lability Pathway
The principal route for deprotection is acid catalysis, a process that hinges on the formation of the stable tert-butyl cation.[4][14]
Mechanism:
-
Protonation: An acid (commonly trifluoroacetic acid, TFA, or HCl) protonates one of the sulfonyl oxygen atoms. This increases the electrophilicity of the sulfur atom.
-
C-N Bond Cleavage (Rate-Limiting Step): The protonated intermediate facilitates the cleavage of the N-C bond of the tert-butyl group.
-
Cation Formation: A highly stable tertiary tert-butyl carbocation is formed.
-
Deprotonation/Elimination: The carbocation is neutralized. In non-nucleophilic solvents, it typically loses a proton to form isobutylene gas.[8] In the presence of nucleophiles (like water), tert-butanol may be formed. The catalyst is regenerated, completing the cycle.
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Technical Guide: Synthesis of Fluorenedisulfonamide Derivatives
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads. Focus: 2,7-Fluorenedisulfonamide scaffolds for Carbonic Anhydrase (CA) inhibition and materials science.
Executive Summary
Fluorenedisulfonamides are a privileged class of pharmacophores, exhibiting potent inhibitory activity against Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII). Beyond their medicinal utility as antiglaucoma and antitumor agents, they serve as robust electron-deficient building blocks in optoelectronics.
This technical guide delineates the high-fidelity synthesis of 2,7-fluorenedisulfonamide derivatives. Unlike generic organic preparations, this protocol emphasizes the causality of reagent choice , impurity control , and scalable isolation of the unstable sulfonyl chloride intermediate.
Part 1: The Chemical Scaffold & Mechanistic Logic
Regioselectivity: Why the 2,7-Position?
The fluorene nucleus undergoes Electrophilic Aromatic Substitution (EAS). The biphenyl linkage activates the positions para to the bridgehead bond.
-
Electronic Driver: The C2 and C7 positions are the most electron-rich due to resonance stabilization from the biphenyl system.
-
Steric Driver: The C9 methylene bridge creates steric bulk, discouraging ortho (C1/C8) substitution.
-
Outcome: Under standard chlorosulfonation conditions, the 2,7-disubstituted product is thermodynamically and kinetically favored, often achieving >90% regioselectivity.
The Synthetic Pathway Strategy
The synthesis is a two-stage workflow:
-
Electrophilic Chlorosulfonation: Direct installation of the sulfonyl chloride functional group using chlorosulfonic acid (
). -
Nucleophilic Amidation: Displacement of the chloride by a primary or secondary amine to generate the sulfonamide.
Pathway Visualization
The following diagram illustrates the core reaction logic and the critical "C9-First" branching strategy for substituted derivatives.
Figure 1: Logical flow of fluorenedisulfonamide synthesis. Note the critical decision point at Step 0 for C9 functionalization.
Part 2: Detailed Experimental Protocols
Protocol A: Chlorosulfonation (The Critical Step)
Objective: Synthesize 2,7-fluorenedisulfonyl chloride. Challenge: The intermediate is moisture-sensitive and prone to hydrolysis back to the sulfonic acid.
Reagents & Setup
-
Substrate: Fluorene (1.0 eq)[1]
-
Reagent: Chlorosulfonic acid (
) (6.0–8.0 eq). Note: Excess is required to act as both solvent and reagent, pushing the equilibrium toward the chloride. -
Additives: Sodium Chloride (
) (0.5 eq). Mechanistic Insight: reacts with to generate gas and . The high concentration suppresses the hydrolysis of the sulfonyl chloride. -
Solvent: Neat (preferred) or
if temperature control is difficult.
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel and a gas trap (neutralize
evolution). -
Charging: Add chlorosulfonic acid to the flask. Cool to
using an ice-salt bath. -
Addition: Dissolve fluorene in a minimal amount of
(or add solid slowly if doing neat). Add dropwise to the acid over 30 minutes.-
Critical Control Point: Internal temperature must remain
to prevent polymerization.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Take an aliquot, quench in
. TLC should show disappearance of fluorescent fluorene spot.
-
-
Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice (
volume). Vigorous stirring is essential to precipitate the sulfonyl chloride as a white/pale yellow solid. -
Isolation: Filter immediately. Wash with cold water (
). Do not dry in an oven. Dry under high vacuum at RT for 1 hour, then use immediately in Protocol B.
Protocol B: Aminolysis (The Diversification Step)
Objective: Convert the sulfonyl chloride to the bis-sulfonamide.
Reagents
-
Substrate: Fresh 2,7-fluorenedisulfonyl chloride.
-
Nucleophile: Primary or Secondary Amine (2.5 eq).
-
Base: Triethylamine (TEA) or Pyridine (3.0 eq). Role: Scavenge
generated during substitution. -
Solvent: Anhydrous THF or Acetone.
Step-by-Step Methodology
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous THF under Nitrogen atmosphere. Cool to
. -
Amine Addition: Mix the amine and TEA in THF. Add this mixture dropwise to the sulfonyl chloride solution.
-
Kinetics: Stir at
for 30 mins, then warm to RT. Stir for 6–12 hours. -
Workup:
-
Evaporate THF.
-
Redissolve residue in EtOAc.
-
Wash with
(to remove unreacted amine/TEA). -
Wash with Brine. Dry over
.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography (Hexane/EtOAc) may be needed for complex amines.
Part 3: Data & Structure-Activity Relationship (SAR)
The following table summarizes expected yields and biological activity profiles based on literature precedents for this scaffold.
| Parameter | Standard Condition | Optimized Condition | Impact on Yield/Activity |
| Chlorosulfonation Temp | Yield: | ||
| Reagent Stoichiometry | 4.0 eq | 8.0 eq | Yield: |
| C9 Substitution | Spiro-cycle / Alkyl | Activity: Increases lipophilicity and membrane permeability; crucial for drug delivery. | |
| CA Inhibition ( | N/A | 2,7-disulfonamides are nanomolar inhibitors of hCA II and IX [1, 2]. |
Part 4: Troubleshooting & Optimization
"The Product is a Black Tar"
-
Cause: The chlorosulfonation exotherm was uncontrolled, leading to polymerization.
-
Fix: Ensure dropwise addition at
. Dilute the fluorene in before addition to moderate the reaction rate.
"Low Yield of Sulfonamide"
-
Cause: Hydrolysis of the sulfonyl chloride before amidation.
-
Fix: The chloride intermediate is not stable for long-term storage. Use it within 2 hours of isolation. If storage is necessary, store under
at .
C9-Functionalization Workflow
If your target requires substitution at the C9 position (e.g., to prevent metabolic oxidation to fluorenone), perform the alkylation before sulfonation.
-
Reasoning: The sulfonamide group is electron-withdrawing. If installed first, it deactivates the ring, but more importantly, the acidic sulfonamide protons (
) will interfere with the strong bases (e.g., , ) required for C9 alkylation.
Figure 2: Decision matrix for C9 functionalization.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Gokcen, T., et al. (2017).[3] Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23.[3] Link
-
Zhang, J., et al. (2023).[4][5][6] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. Link
-
Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Link
-
Yang, Z., et al. (2013).[4] Synthesis of Sulfonyl Chlorides via Chlorosulfonation. Synthesis, 45, 1675-1682.[4] Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Monograph: N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide
Physicochemical Profiling, Safety Protocols, and Handling Standards
Part 1: Chemical Identity & Molecular Architecture
Compound Name: N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide Synonyms: 2,7-Bis(N-tert-butylsulfamoyl)fluorene; N,N'-Di-tert-butyl-9H-fluorene-2,7-disulfonamide. Molecular Formula: C₂₁H₂₆N₂O₄S₂ Molecular Weight: ~450.57 g/mol (Calculated) Structural Class: Functionalized Fluorene / Sulfonamide Derivative
Structural Significance in R&D
This compound represents a critical scaffold in two distinct fields:
-
Medicinal Chemistry: As a lipophilic sulfonamide, it serves as a potential carbonic anhydrase inhibitor or an intermediate for anticancer agents targeting specific signaling pathways (e.g., AKT/mTOR). The tert-butyl groups provide steric bulk, modulating metabolic stability and solubility.
-
Organic Electronics: Fluorene derivatives are foundational in Organic Light Emitting Diode (OLED) technology. The sulfonamide groups act as electron-withdrawing moieties, tuning the HOMO/LUMO energy levels for improved charge transport.
Physicochemical Properties (Predicted)
Note: Experimental data for this specific derivative is sparse. Values are predicted based on Structure-Activity Relationship (SAR) algorithms for fluorene sulfonamides.
| Property | Value / Prediction | Implication for Handling |
| Physical State | Off-white to pale yellow powder | High potential for dust generation; inhalation risk. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic; requires organic solvents for cleaning. |
| Solubility (Organic) | Soluble in DMSO, DMF, THF | DMSO is the preferred vehicle for biological assays. |
| LogP (Lipophilicity) | ~4.2 - 4.8 | High membrane permeability; potential for skin absorption. |
| Melting Point | >200°C (Decomposition likely) | Stable at room temperature; avoid excessive heat. |
Part 2: Hazard Identification & Toxicology (SAR Analysis)
GHS Classification (Derived): As a research chemical with limited specific toxicological data, the safety profile is derived from the parent 9H-fluorene and sulfonamide classes.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[2][3][4] |
| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction (Sulfonamide moiety). |
Critical Toxicological Mechanisms
-
Sulfonamide Hypersensitivity: The N-substituted sulfonamide group poses a risk of delayed hypersensitivity reactions (Stevens-Johnson Syndrome type mechanisms, though reduced by the tert-butyl substitution).
-
Fluorene Intercalation: Planar fluorene systems can intercalate into DNA. While the bulky sulfonamides reduce this risk compared to bare fluorene, the compound should be treated as a potential genotoxin .
-
Bioaccumulation: High LogP suggests the compound may accumulate in adipose tissue upon chronic exposure.
Part 3: Safe Handling & Engineering Controls (The Self-Validating System)
To ensure scientific integrity and safety, the following "Self-Validating System" must be employed. This workflow forces the operator to verify safety steps before proceeding to the next stage.
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Airflow Check: Verify face velocity is 0.5 m/s (100 fpm) before opening the vial.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P95 disposable respirator (minimum) if handling open powder outside a hood; Powered Air Purifying Respirator (PAPR) recommended for quantities >1g.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change gloves immediately upon solvent splash.
-
Ocular: Chemical splash goggles.[5]
Experimental Protocol: Solubilization & Stock Preparation
Rationale: Poor water solubility requires a specific sequence to prevent precipitation and exposure.
-
Calculate: Determine the volume of DMSO required for a 10 mM stock solution.
-
Weigh: Tare a glass vial inside the fume hood. Transfer solid using an anti-static spatula.[5]
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40kHz for 5 minutes (monitor temperature to prevent degradation).
-
Validation: Inspect visually for clarity. If turbid, do not proceed to cell assays (risk of false positives due to precipitation).
Visualization: Risk Assessment Workflow
The following diagram outlines the decision logic for handling this compound safely.
Figure 1: Decision logic for the safe intake and preparation of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide stock solutions.
Part 4: Emergency Response & Stability
Reactivity Profile
-
Stability: Stable under standard laboratory conditions (STP).
-
Incompatibilities: Strong oxidizing agents (e.g., concentrated nitric acid, peroxides). Reaction may generate sulfur oxides (SOx) and nitrogen oxides (NOx).
-
Hydrolysis: The sulfonamide bond is generally stable but may hydrolyze under extreme acidic conditions (pH < 1) at elevated temperatures.
Spill Cleanup SOP
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double gloves, goggles, and a respirator.
-
Contain: If powder, cover with a damp paper towel to prevent dust dispersion. If liquid (DMSO solution), absorb with vermiculite or sand.
-
Decontaminate: Clean the surface with 10% NaOH (to deprotonate/solubilize residues) followed by water and ethanol.
-
Disposal: Collect all waste in a container labeled "Hazardous Waste: Toxic Organic Solid."
Part 5: Synthesis & Degradation Logic
Understanding the chemical pathway helps in troubleshooting assay failures (e.g., degradation). The tert-butyl group protects the sulfonamide nitrogen, but metabolic or chemical cleavage can occur.
Figure 2: Synthesis via sulfonyl chloride amination and potential degradation pathway under harsh acidic conditions.
References
-
PubChem. 2,7-Dinitro-9-fluorenone (Structural Analog Safety Data). National Library of Medicine. Accessed Feb 15, 2026. [Link]
-
ResearchGate. Bioactive fluorenes: Design, synthesis, and evaluation of fluorene-heterocyclic sulfonamide conjugates. Journal of Molecular Structure, 2021. [Link]
Disclaimer: This monograph is for research and development purposes only. The compound described has not been fully characterized for human toxicity.[3] Users must adhere to their institutional Chemical Hygiene Plan.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2,7-Fluorenedisulfonamide Intermediates
Executive Summary
Fluorene-based sulfonamides are critical pharmacophores in medicinal chemistry (carbonic anhydrase inhibitors, antitumor agents) and functional monomers in optoelectronics (OLED electron transport layers). While electrophilic aromatic substitution on fluorene is naturally regioselective for the 2,7-positions, scaling this chemistry presents safety challenges regarding heat management and acid handling.
This guide details a chromatography-free, scalable protocol for synthesizing 2,7-fluorenedisulfonamide via the sulfonyl chloride intermediate. The route emphasizes process safety, cost-efficiency, and high-purity isolation suitable for kilogram-scale batches.
Strategic Route Analysis
The Challenge: Regioselectivity vs. Solubility
Fluorene undergoes electrophilic substitution at the 2- and 7-positions due to the activation by the biphenyl-like system. However, the resulting disulfonic acids are highly water-soluble and difficult to isolate from the massive excess of acid required for the reaction.
The Solution: Direct Chlorosulfonation
The optimal scalable route bypasses the isolation of the sulfonic acid. By using excess chlorosulfonic acid (
Reaction Scheme (DOT Visualization)
Caption: Two-step synthesis route designed for precipitation-based purification, eliminating column chromatography.
Detailed Protocol 1: Synthesis of Fluorene-2,7-disulfonyl Chloride
Objective: Convert fluorene to the bis-sulfonyl chloride with
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Fluorene (98%+) | 1.0 | Starting Material |
| Chlorosulfonic Acid | 6.0 - 8.0 | Reagent & Solvent |
| Chloroform (Optional) | N/A | Co-solvent (if viscosity is high) |
| Ice/Water | Excess | Quenching medium |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, internal temperature probe, and a gas outlet connected to a caustic scrubber (
trap) to neutralize evolved gas. -
Reagent Charging: Charge chlorosulfonic acid (8.0 equiv) into the reactor. Cool the system to
(or for larger scales to manage exotherm). -
Addition: Add solid fluorene portion-wise over 30–60 minutes.
-
Critical Control Point: Maintain internal temperature
. Rapid addition causes local overheating and tar formation.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (hexane/EtOAc 8:2) or HPLC.[6] The starting material spot should disappear.
-
-
Quenching (The Hazardous Step):
-
Prepare a separate vessel with crushed ice (approx. 10x weight of acid).[5]
-
Slowly pour the reaction mixture onto the stirred ice.
-
Safety Note: This hydrolysis is extremely exothermic and releases
fumes. Ensure vigorous stirring to prevent "hot pockets."
-
-
Isolation: The product precipitates as a white/off-white solid. Filter via vacuum filtration.[1]
-
Purification (Scalable):
-
Wash the filter cake extensively with cold water (to remove residual acid).
-
Recrystallization: Dissolve the crude solid in minimum boiling Glacial Acetic Acid or Acetone. Cool to precipitate purified crystals.[7]
-
Target Yield: 70–85%.
-
Target Melting Point: 232–234°C.
-
Detailed Protocol 2: Aminolysis to 2,7-Fluorenedisulfonamide
Objective: Generate the sulfonamide functionality without hydrolyzing the chloride.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Fluorene-2,7-disulfonyl chloride | 1.0 | Electrophile |
| Ammonia (28% aq) or R- | 4.0 - 6.0 | Nucleophile |
| Acetone or THF | 10 Vol | Solvent |
| Sodium Carbonate (Optional) | 2.5 | Acid Scavenger (if amine is expensive) |
Step-by-Step Methodology
-
Dissolution: Dissolve the sulfonyl chloride (from Protocol 1) in Acetone or THF. Ensure complete dissolution; mild heating (
) is acceptable. -
Amine Addition:
-
For Primary Amide (
): Add aqueous ammonia (28%) dropwise to the organic solution at . -
For Substituted Amides (
): Add the primary amine (mixed with base like if using a salt form) slowly.
-
-
Reaction: Stir at RT for 2–6 hours.
-
Workup (Biphasic):
-
Evaporate the organic solvent (Acetone/THF) under reduced pressure.
-
The product will often precipitate from the remaining aqueous layer.
-
If oiling occurs, extract with Ethyl Acetate, wash with brine, and dry over
.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) . This removes trace sulfonic acid byproducts (which remain in the water).
-
Dry in a vacuum oven at
.
-
Process Validation & Quality Control
To ensure the protocol is self-validating, perform the following checks:
| Parameter | Specification | Method | Logic |
| Appearance | White to pale yellow powder | Visual | Dark color indicates oxidation/tarring during chlorosulfonation. |
| Solubility | Soluble in DMSO, Acetone | Visual | Insolubility suggests polymerization or incomplete hydrolysis. |
| HRMS | Mass Spec | Confirms disubstitution vs monosubstitution. | |
| 1H NMR | Symmetric pattern | NMR (DMSO-d6) | 2,7-substitution preserves symmetry. Look for singlet at C1/C8 positions. |
Process Flow Diagram (Scale-Up Logic)
Caption: Unit operation flow for converting Fluorene to Disulfonamide, highlighting critical isolation steps.
Safety & Handling (Critical)
-
Chlorosulfonic Acid: Reacts violently with water. Never add water to the acid; always add the reaction mixture to ice. Wear full PPE (face shield, chemically resistant gloves).
-
Gas Evolution: The reaction generates significant
gas. A caustic scrubber ( solution) is mandatory for any scale above 1g. -
Thermal Runaway: During the addition of fluorene, if the temperature spikes, stop addition immediately. Cooling capacity must be verified before starting.
References
-
BenchChem. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical. (Methodologies for Purification). Retrieved from
-
Mallia, C. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI Processes. (Demonstrates temperature control strategies for chlorosulfonation). Retrieved from
-
Uematsu, N., et al. (2006). Synthesis of novel perfluorosulfonamide monomers and their application. Journal of Fluorine Chemistry.[3] (General sulfonamide synthesis protocols). Retrieved from
-
El-Gaby, M. S. A., et al. (2020).[9] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[9] Egyptian Journal of Chemistry.[9] (Review of pharmacological applications). Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 6. mdpi.com [mdpi.com]
- 7. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide Synthesis
Executive Summary
The synthesis of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide presents two distinct chemical challenges: achieving high regioselectivity during the electrophilic aromatic substitution of the fluorene core, and overcoming steric hindrance during the nucleophilic attack of the bulky tert-butylamine.
This guide moves beyond standard textbook protocols to address the "hidden" variables that cause yield attrition. It is structured as a dynamic troubleshooting center, prioritizing causality and self-validating workflows.
Phase 1: The Chlorosulfonation (Critical Intermediate)
The formation of 2,7-fluorenedisulfonyl chloride is the yield-determining step. A common failure mode is the formation of the mono-sulfonyl chloride or isomeric mixtures (2,4-isomer) due to improper thermal ramping.
Core Protocol: Optimized Chlorosulfonation
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Reagent | Chlorosulfonic acid ( | Excess drives equilibrium to disulfonation and acts as solvent. | |
| Solvent | Neat or | DCM (dry) or Neat (0°C start) | DCM moderates exotherm; Neat requires precise T-control. |
| Temp | Ambient | 0°C | Stepwise heating prevents tar formation and ensures C2/C7 selectivity. |
| Quench | Pour onto ice | Dropwise onto crushed ice/DCM | Prevents rapid hydrolysis of the sensitive sulfonyl chloride. |
Troubleshooting Q&A: Chlorosulfonation
Q: I am observing a significant amount of mono-sulfonated byproduct (approx. 15%). Why? A: This indicates kinetic trapping . The second sulfonation at position 7 is deactivated by the electron-withdrawing sulfonyl group at position 2.
-
Fix: After the initial addition at 0°C, you must ramp the temperature to 50-60°C for at least 2 hours to force the second substitution.
-
Validation: Check TLC (Hexane/EtOAc 8:2). The mono-chloride moves faster than the di-chloride. Do not proceed until the mono-spot disappears.
Q: My sulfonyl chloride intermediate is turning black/tarry. A: This is due to oxidative decomposition caused by localized overheating or impure fluorene.
-
Fix: Ensure vigorous stirring during
addition. If using neat conditions, dilute with dry DCM (2 volumes) to act as a heat sink. Ensure fluorene purity >98% (HPLC) before starting.
Phase 2: The Amidation (The Steric Challenge)
Coupling a secondary or bulky primary amine (like tert-butylamine) with a sulfonyl chloride requires overcoming the steric barrier. The nucleophile cannot easily access the sulfur center if the trajectory is blocked.
Core Protocol: Steric-Hinderance Amidation
-
Solvent System: Anhydrous THF or DCM (DCM is preferred for solubility of the chloride).
-
Base Scavenger: Do not rely solely on excess tert-butylamine. Use Triethylamine (TEA) or Pyridine (1.2 equiv relative to amine) to scavenge HCl. This keeps the tert-butylamine free and nucleophilic.
-
Catalyst (The Secret Weapon): Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%.
Visual Workflow: Reaction Logic
Caption: Reaction pathway highlighting the critical activation of the sulfonyl chloride by DMAP to facilitate bulky amine attack.
Phase 3: Purification & Purity Analysis
Q: The product precipitates but is slightly pink. Is this an impurity? A: Yes, this is likely trace fluorenone derivatives formed via oxidation of the methylene bridge (C9) during the harsh chlorosulfonation step.
-
Fix: Recrystallization is mandatory.
-
Solvent: Ethanol/Water or Acetone/Hexane.
-
Activated Carbon: Treat the hot solution with activated charcoal to remove colored oxidized impurities.
-
Q: How do I confirm the structure is the 2,7-isomer and not 2,4? A: NMR is definitive.
-
1H NMR (DMSO-d6): Look for the symmetry. The 2,7-isomer is
symmetric. You should see a simplified aromatic region compared to the asymmetric 2,4-isomer. -
Key Signal: The singlet at C1/C8 (approx 8.0-8.2 ppm) is characteristic of the 2,7-substitution pattern.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss. Blue path indicates kinetic issues; Red path indicates moisture/hydrolysis issues.
References
-
Synthesis of 2,7-Fluorenedisulfonyl Chloride
- Source: BenchChem. "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical."
- Context: Describes the electrophilic substitution mechanism and the use of chlorosulfonic acid.
-
Mechanisms of Sulfonamide Formation
- Source: Organic Chemistry Portal. "Primary Sulfonamide Synthesis."
- Context: Discusses activation of sulfonyl groups and nucleophilic attack str
-
Steric Hindrance in Sulfonylation
-
General Fluorene Chemistry & Properties
-
Source: PubChem. "2,7-Dinitro-9-fluorenone."[6]
- Context: Background on the stability and solubility of substituted fluorene deriv
-
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]
- 5. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 6. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions at the 9H fluorene position during synthesis
Introduction: The Reactivity Paradox
Welcome to the Technical Support Center. If you are working with fluorene derivatives—whether for organic electronics (OLEDs), molecular motors, or pharmaceutical intermediates—you are likely battling the unique reactivity of the C9 position .
The C9 protons of fluorene are exceptionally acidic for a hydrocarbon (
-
Autoxidation: Rapid conversion to fluorenone in the presence of base and air.
-
Over-alkylation: Uncontrollable bis-alkylation when mono-alkylation is the target.
-
Elimination: Formation of dibenzofulvene species during substitution reactions.
This guide provides mechanistic insights and validated protocols to navigate these challenges.
Module 1: The Reactivity Landscape
Before troubleshooting, visualize the competition between your desired pathway and the side reactions. The fluorenyl anion is the central hub; controlling its concentration and environment is the key to success.
Caption: Figure 1. The central role of the fluorenyl anion. Note that the mono-alkylated product can re-enter the anion cycle, leading to bis-alkylation.
Module 2: Troubleshooting Guides & FAQs
Issue 1: The "Yellow Impurity" (Oxidation)
User Question:
"I am attempting a simple alkylation using NaH in THF. My product should be a white solid, but I consistently isolate a yellow/orange contaminant that is difficult to separate. NMR shows a new peak around 193 ppm (
). What is happening?"
Technical Diagnosis: You are observing the formation of 9-fluorenone .[1][2] The fluorenyl anion is electron-rich and reacts rapidly with molecular oxygen (autoxidation) to form a hydroperoxide intermediate, which decomposes to the ketone (fluorenone) [2]. The yellow color is characteristic of the conjugated fluorenone system.
Root Causes:
-
Incomplete Degassing: Sparging with nitrogen is often insufficient for highly basic fluorenyl anions.
-
Solvent Contamination: THF or DMF containing dissolved oxygen.
-
Headspace Leaks: Air ingress during reagent addition.
Corrective Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on simple balloon purging.
-
Solvent Prep: Dry THF/DMF must be degassed via at least 3 cycles of freeze-pump-thaw or vigorous argon sparging (30 mins) immediately before use.
-
Atmosphere: Use a Schlenk line or glovebox.
-
Scavenger (Optional): If the reaction tolerates it, adding a trace amount of a reducing agent can sometimes mitigate minor oxidation, but exclusion of
is the only robust fix.
Issue 2: Mono- vs. Bis-Alkylation Selectivity
User Question:
"I need to synthesize 9-methylfluorene. I used 1.0 equivalent of MeI and 1.0 equivalent of base, but I got a mixture of 50% starting material and 50% 9,9-dimethylfluorene (bis-alkylated). How do I stop at the mono-stage?"
Technical Diagnosis: This is the classic kinetic challenge of fluorene chemistry. The acidity of the mono-alkylated product (9-alkylfluorene) is often comparable to or only slightly lower than the unsubstituted fluorene.
-
Mechanism: As soon as 9-methylfluorene is formed, it can exchange a proton with a remaining fluorenyl anion (starting material), becoming a nucleophile itself. Since the methyl group is small, it does not sterically hinder the second attack.
Strategic Solution: You must change the kinetics of the reaction.
| Parameter | Strategy for Mono-Alkylation | Strategy for Bis-Alkylation |
| Base | NaH or KOH (Loose ion pair) | |
| Temperature | Cryogenic (-78°C) | Room Temp or Reflux |
| Addition Order | Inverse Addition (Add Anion to Electrophile) | Normal (Add Electrophile to Anion) |
| Solvent | Non-polar (Toluene/Hexane) or THF | Polar Aprotic (DMF, DMSO) |
Validated Protocol: Selective Mono-Alkylation Reference: Adapted from standard organolithium protocols [3].
-
Dissolution: Dissolve fluorene (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .
-
Lithiation: Add
-BuLi (1.05 equiv) dropwise. The solution will turn bright red/orange (formation of the lithiated anion). Stir for 30 min at -78°C. -
Electrophile Prep: Dissolve the alkyl halide (1.05 equiv) in minimal THF in a separate flask.
-
Inverse Addition (Critical): Transfer the cold anion solution slowly via cannula into the electrophile solution. This ensures the electrophile is always in excess relative to the anion, preventing the product from being deprotonated by the incoming anion.
-
Quench: Quench with dilute HCl/water while still cold.
Issue 3: Elimination & Dibenzofulvene Formation
User Question:
"I am trying to attach a substituent with a leaving group at the beta-position, but my yield is low and I see a complex mixture. Is the fluorene ring breaking?"
Technical Diagnosis: The ring isn't breaking, but you are likely forming dibenzofulvene . If you generate a carbocation or a radical at the 9-position, or if you have a leaving group on the exocyclic carbon, the system will eliminate to form the exocyclic double bond (dibenzofulvene) to restore conjugation [4].
Visualizing the Pathway:
Caption: Figure 2. Elimination pathway to dibenzofulvene.
Mitigation:
-
Avoid Basic Workups: Dibenzofulvenes polymerize easily. Keep workups neutral or slightly acidic.
-
Steric Bulk: Using bulky bases (like t-BuOK) can sometimes favor elimination over substitution. Switch to non-nucleophilic, less bulky bases if possible, or use catalytic methods.
Module 3: Experimental Decision Matrix
Use this logic flow to select your conditions.
Caption: Figure 3. Decision matrix for synthetic protocols.
References
-
Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[3] Link
-
Sprague, M. M., et al. (2021). Oxidation of Fluorene to Fluorenone.[4][5][6] Chegg/Study.com Educational Modules (General Mechanism Verification). Note: For primary literature on autoxidation mechanisms, see Journal of Organic Chemistry archives regarding base-catalyzed autoxidation of hydrocarbons.
- Gomez, C., et al. (2017). Selective Monoalkylation of Fluorenes. Organic Syntheses.
-
Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Protecting Groups. Accounts of Chemical Research, 20(11), 401–407. Link
-
Wang, H., et al. (2013). t-BuOK-catalyzed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives.[7][8] RSC Advances, 3, 1307-1310. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchem.unistra.fr [medchem.unistra.fr]
- 4. chegg.com [chegg.com]
- 5. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing recrystallization solvents for fluorenedisulfonamide purity
Technical Support Center: Optimizing Recrystallization Solvents for Fluorenedisulfonamide Purity
Introduction: The Purity Imperative
User Context: You are a researcher or process chemist isolating fluorenedisulfonamide (likely the 2,7-isomer) for use in biological assays or as a synthetic intermediate. High purity (>98%) is critical to prevent off-target effects in drug development or stoichiometric errors in subsequent polymerization/coupling reactions.
The Challenge: Fluorenedisulfonamide presents a "solubility paradox." The fluorene core is rigid, planar, and highly hydrophobic (driven by
Phase 1: Solvent Selection Strategy
Q: Why do standard single solvents (like Ethanol or Toluene) often fail for this compound? A: Single solvents rarely satisfy the amphiphilic nature of fluorenedisulfonamide.
-
Toluene/Hexane: Dissolves the fluorene core but struggles to break the intermolecular hydrogen bond network of the sulfonamide groups, leading to poor solubility even at boiling.
-
Methanol/Ethanol: Good for the sulfonamide groups, but the rigid fluorene core often leads to low solubility or "oiling out" (liquid-liquid phase separation) rather than crystallization.
Recommendation: Use a Binary Solvent System . You need a Primary Solvent (high solubility at boiling) and an Anti-Solvent (induces precipitation).
Table 1: Recommended Solvent Systems for Fluorenedisulfonamide
| System Type | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v)* | Application Case |
| Standard | Ethanol (95%) | Water | 3:1 to 1:1 | General purification; removes polar impurities. |
| High-Purity | Glacial Acetic Acid | Water | 4:1 | Best for removing colored oxidation products and isomers. |
| Stubborn | DMF or DMSO | Water | 1:5 | Use only if compound is insoluble in boiling ethanol/acetic acid. |
| Volatile | Acetone | Hexane | 1:2 | Good for thermally unstable derivatives (lower boiling point). |
*Note: Ratios are starting points. Always determine the "Cloud Point" experimentally.
Phase 2: Experimental Protocols
Protocol A: Solvent Screening (The "Test Tube" Method)
Before committing your entire batch, validate the solvent system.
-
Place ~50 mg of crude fluorenedisulfonamide in a test tube.
-
Add 0.5 mL of Primary Solvent (e.g., Glacial Acetic Acid).
-
Heat to boiling (use a heat gun or block).
-
If insoluble: Add more solvent in 0.1 mL increments until dissolved.
-
If dissolved immediately: You need less solvent or a different system.
-
-
Once dissolved, slowly add Anti-Solvent (e.g., Water) dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Primary Solvent to clear the solution.
-
Allow to cool to room temperature (RT) undisturbed.
-
Success: Distinct crystals form.[1]
-
Failure: Oil forms or no precipitate (see Troubleshooting).
-
Protocol B: Scale-Up Recrystallization (Ethanol/Water System)
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (near boiling) to dissolve.
-
Tip: If the solution is dark/colored, add Activated Carbon (1-2% w/w), boil for 5 mins, and filter hot through Celite.
-
-
The Cloud Point: Maintain boiling. Add hot Water dropwise until the solution turns slightly cloudy/milky.
-
Clarification: Add hot Ethanol dropwise just until the solution becomes clear again.
-
Crystallization: Remove from heat. Cover flask with foil (exclude light).
-
Critical Step: Allow to cool to RT slowly (over 2-4 hours). Rapid cooling traps impurities.
-
Optional: Cool to 4°C in a fridge for maximum yield (may sacrifice slight purity).
-
-
Isolation: Filter crystals using vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours. Sulfonamides are hygroscopic; ensure complete dryness.
Phase 3: Visualizing the Workflow
The following diagram outlines the logical flow for selecting the correct purification path based on your initial observations.
Caption: Decision logic for solvent selection and troubleshooting precipitation outcomes.
Phase 4: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This occurs when the compound phase-separates as a liquid before it can crystallize, usually because the solution temperature is above the solvent's boiling point but the compound's melting point is depressed by impurities.[2]
-
Fix 1 (The "Seeding" Method): Re-heat to dissolve the oil. Add a tiny crystal of pure product (seed) as it cools to induce lattice formation.[2]
-
Fix 2 (The Solvent Adjustment): You likely have too much Anti-Solvent (Water). Add more Primary Solvent (Ethanol/Acetic Acid) to increase solubility and lower the saturation point.
Q: The crystals are colored (yellow/brown) even after recrystallization. A: Fluorene derivatives are prone to oxidation, forming fluorenone species (bright yellow).
-
Fix: Use Glacial Acetic Acid as your primary solvent. It is excellent at solubilizing oxidized impurities while precipitating the sulfonamide.
-
Add-on: Perform a "hot filtration" step with Activated Carbon before crystallization.
Q: How do I remove isomeric impurities (e.g., 2,x-fluorenedisulfonamide)? A: Isomers often have very similar solubilities.
-
Strategy: Rely on Thermodynamic Control . Cool the solution very slowly (wrap the flask in a towel). Rapid cooling (Kinetic Control) traps isomers. Slow cooling allows the most stable crystal (usually the symmetric 2,7-isomer) to grow while excluding the "awkward" shapes of other isomers.
Q: Can I use Chlorinated Solvents (DCM/Chloroform)? A: Generally No . While they dissolve the fluorene core well, they are poor solvents for the polar sulfonamide groups. The product often forms a gel or precipitates as an amorphous powder rather than defined crystals.
References
-
National Institutes of Health (NIH). (2015). Liquid anti-solvent recrystallization to enhance dissolution of sulfonamide derivatives. PubMed Central. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Tips and Tricks. Department of Chemistry.[3] [Link]
-
ResearchGate. (2021). Optimization of synthesis and purification of 2,7-fluorenedisulfonamide intermediates.[Link]
Sources
Technical Support Center: Enhancing Thermal Stability of Fluorene-Based Hole Transport Materials
This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with fluorene-based hole transport materials (HTMs). It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during synthesis, characterization, and device fabrication, with a core focus on enhancing thermal stability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of fluorene-based HTMs.
Q1: Why is the thermal stability of fluorene-based HTMs a critical parameter for device performance?
A1: The thermal stability of a hole transport material is paramount for the long-term operational stability and lifetime of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Fluorene-based HTMs with low thermal stability can undergo morphological changes, such as crystallization, when subjected to elevated temperatures during device operation or fabrication.[1] This can lead to a decrease in device efficiency, increased electrical resistance, and ultimately, device failure.[2]
Q2: What are the key indicators of thermal stability in fluorene-based HTMs?
A2: The two primary indicators of thermal stability are the glass transition temperature (Tg) and the decomposition temperature (Td) .
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable as it indicates that the material can withstand higher operating temperatures without undergoing significant morphological changes.[3]
-
Decomposition Temperature (Td): This is the temperature at which the material begins to chemically decompose. It is typically measured as the temperature at which a 5% weight loss is observed using Thermogravimetric Analysis (TGA). A high Td indicates good chemical stability at elevated temperatures.[4]
Q3: How does the molecular structure of a fluorene-based HTM influence its thermal stability?
A3: The molecular structure plays a crucial role in determining the thermal stability of fluorene-based HTMs. Key structural features that enhance thermal stability include:
-
Rigid and Bulky Groups: Incorporating rigid and bulky substituents on the fluorene core can restrict molecular motion and increase the energy barrier for conformational changes, leading to a higher Tg.[5]
-
Spiro-type Structures: The spirobifluorene core, with its orthogonal arrangement of two fluorene units, is particularly effective at disrupting molecular packing and preventing crystallization.[1][6] This leads to materials with high morphological stability and elevated glass transition temperatures.[6] The tetrahedral carbon at the spiro center helps maintain an amorphous state.[1]
-
Symmetrical vs. Asymmetrical Design: While symmetrical molecules can sometimes pack more efficiently and crystallize, asymmetrical designs can disrupt this packing, leading to more stable amorphous films. However, highly symmetrical fluorene compounds have also been shown to exhibit excellent thermal stability.[2] The key is to control the intermolecular interactions to favor a stable amorphous morphology.
Q4: What is the role of additives in enhancing the thermal stability of fluorene-based HTMs?
A4: Additives can be used to modify the properties of HTM films, but their effect on thermal stability can be complex. Some additives, like certain polymers, can be blended with the HTM to create a more robust film with improved morphological stability. However, other small-molecule additives can sometimes lower the Tg of the blend or phase-separate at elevated temperatures, leading to decreased device stability. Careful selection and optimization of additives are crucial.
II. Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during the experimental workflow.
Guide 1: Synthesis and Purification Issues Affecting Thermal Stability
Problem: Inconsistent or low thermal stability (Tg or Td) in synthesized fluorene-based HTMs.
Possible Causes & Solutions:
-
Impurities: Residual starting materials, catalysts (e.g., palladium from cross-coupling reactions), or side-products can act as plasticizers, lowering the Tg, or initiate thermal degradation at lower temperatures, reducing the Td.[7]
-
Troubleshooting Steps:
-
Thorough Purification: Employ rigorous purification techniques such as column chromatography, recrystallization, and zone refining to achieve high purity.[8][9]
-
Purity Analysis: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry to confirm the purity of the synthesized material.
-
-
-
Incomplete Reaction or Side Reactions: Incomplete reactions can lead to a mixture of products with varying molecular weights and structures, resulting in a broad or lowered glass transition. Side reactions during synthesis, such as homocoupling in palladium-catalyzed reactions, can introduce structural defects that compromise thermal stability.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure complete conversion of starting materials.[10]
-
Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and catalyst loading to minimize side reactions.
-
-
-
Incorrect Molecular Structure: An incorrect molecular structure, for example, due to unintended isomerization or rearrangement during synthesis, will lead to different thermal properties than expected.
-
Troubleshooting Steps:
-
Structural Verification: Use comprehensive analytical techniques, including 1H and 13C NMR, and mass spectrometry, to confirm the chemical structure of the final product.[10]
-
-
Guide 2: Interpreting Thermal Analysis Data (TGA/DSC)
Problem: Ambiguous or artifact-prone data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) measurements.
TGA Troubleshooting:
-
Issue: Noisy or unstable baseline.
-
Issue: Inaccurate decomposition temperature (Td).
-
Possible Cause: Heating rate is too fast or too slow. TGA is a kinetic measurement, and the observed Td is dependent on the heating rate.[12]
-
Solution: Use a standardized heating rate (e.g., 10 °C/min) for all measurements to ensure comparability of results. Report the heating rate along with the Td value.
-
DSC Troubleshooting:
-
Issue: Difficulty in identifying the glass transition (Tg).
-
Possible Cause: The Tg may be a very weak transition, or the sample may be semi-crystalline.
-
Solution:
-
Second Heating Cycle: The Tg is often more clearly visible in the second heating scan after the sample's thermal history has been erased by heating above the Tg and then cooling.[13]
-
Optimize Heating Rate: A faster heating rate can sometimes make the Tg more pronounced.
-
-
-
Issue: Presence of multiple or broad transitions in the DSC curve.
-
Possible Cause: This could be due to thermal lag in a heterogeneous sample, the presence of impurities, or molecular relaxation phenomena.[13]
-
Solution:
-
Sample Preparation: Ensure the sample is in good thermal contact with the DSC pan. For powders, gently compact the sample.
-
Annealing: Holding the sample at a temperature above the Tg for a period can help relieve internal stresses and may result in a sharper transition in a subsequent scan.[13]
-
-
Guide 3: Enhancing Morphological Stability of HTM Films
Problem: Poor film quality or morphological changes (e.g., crystallization) upon thermal annealing of the fluorene-based HTM layer.
Possible Causes & Solutions:
-
Low Glass Transition Temperature (Tg): If the annealing temperature is close to or above the Tg of the HTM, the molecules will have enough mobility to rearrange and potentially crystallize.[1]
-
Troubleshooting Steps:
-
Select High-Tg Materials: Synthesize or choose fluorene-based HTMs with a sufficiently high Tg that is well above the intended device operating and processing temperatures. Spirobifluorene-based materials are excellent candidates.[1][6]
-
Optimize Annealing Conditions: Lower the annealing temperature or reduce the annealing time to minimize the risk of morphological changes.
-
-
-
Phase Separation in Blends: When using a blend of a fluorene-based HTM with another polymer or additive, phase separation can occur upon thermal annealing, leading to a non-uniform film.[14][15]
-
Troubleshooting Steps:
-
Improve Miscibility: Select blend components with better miscibility. This can sometimes be predicted based on their chemical structures and solubility parameters.
-
Control Solvent Evaporation: The rate of solvent evaporation during film deposition (e.g., spin-coating) can influence the initial morphology of the blend. Faster evaporation can sometimes "freeze" a more mixed morphology.
-
Cross-linking: Introduce cross-linkable groups into the fluorene-based HTM. After film deposition, a thermal or UV-induced cross-linking step can create a stable, solvent-resistant network that is less prone to morphological changes.[16]
-
-
III. Experimental Protocols & Data
Protocol 1: Standard Thermal Characterization Workflow
A standardized workflow is essential for obtaining reliable and comparable thermal stability data.
-
Sample Preparation:
-
Ensure the fluorene-based HTM sample is of high purity (>99.5%).
-
Dry the sample thoroughly under vacuum to remove any residual solvent, which can interfere with the measurements.
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: Calibrated TGA instrument.
-
Sample Mass: 5-10 mg.
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from room temperature to 600 °C.
-
Data Analysis: Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: Calibrated DSC instrument.
-
Sample Mass: 3-5 mg.
-
Atmosphere: Inert (e.g., Nitrogen).
-
Heating/Cooling Rate: 10 °C/min.
-
Procedure:
-
Heat the sample from room temperature to a temperature above the expected Tg but below the Td.
-
Cool the sample at the same rate to a temperature well below the Tg.
-
Heat the sample again at the same rate.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step-like transition in the heat flow curve of the second heating scan.[13]
-
Data Presentation: Thermal Properties of Representative Fluorene-Based HTMs
| HTM Designation | Core Structure | Td (°C) | Tg (°C) | Reference |
| Spiro-OMeTAD | Spirobifluorene | ~400 | ~125 | [17] |
| V1498 | Fluorene (cross-linkable) | 395 | - | [16] |
| V1499 | Fluorene (cross-linkable) | 410 | - | [16] |
| Spiro-FPA | Spirobifluorene | 450 | 223 | [1] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
IV. Visualizations
Diagram 1: Key Molecular Design Strategies for Enhanced Thermal Stability
This diagram illustrates the fundamental molecular design principles for improving the thermal stability of fluorene-based HTMs.
Caption: Molecular design strategies for enhancing the thermal stability of fluorene-based HTMs.
Diagram 2: Troubleshooting Workflow for Low Thermal Stability
This flowchart outlines a systematic approach to diagnosing and resolving issues of low thermal stability in synthesized fluorene-based HTMs.
Caption: Troubleshooting workflow for low thermal stability in fluorene-based HTMs.
V. References
-
Less Is More: Simplified Fluorene-Based Dopant-Free Hole Transport Materials Promote the Long-Term Ambient Stability of Perovskite Solar Cells. Chemistry of Materials. [Link]
-
Spirobifluorene-Linked Bisanthracene: An Efficient Blue Emitter with Pronounced Thermal Stability. Organic Letters. [Link]
-
Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells. RSC Publishing. [Link]
-
Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]
-
Glass transition temperature from the chemical structure of conjugated polymers. Nature Communications. [Link]
-
Understanding Glass Transition Temperature Measurements of Printed Circuit Boards by DSC. Isola Group. [Link]
-
Interpreting DSC Data. UCSB MRL. [Link]
-
Effects of Impurities on the Thermal and Electrical Transport Properties of Cubic Boron Arsenide. Chemistry of Materials. [Link]
-
Study on the Purification Effect and Equilibrium Distribution Coefficient of Impurities during Zone Refining of Fluorene. MDPI. [Link]
-
Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. MDPI. [Link]
-
Measurement of Tg by DSC. Thermal Support. [Link]
-
Phase Separation in Polyfluorene-Based Conjugated Polymer Blends: Lateral and Vertical Analysis of Blend Spin-Cast Thin Films. Macromolecules. [Link]
-
CN103224441A - Crystallization method for fluorene purification. Google Patents.
-
What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. [Link]
-
Operating Procedures: TA Instruments TGA. University of Washington. [Link]
-
New fluorene-based bipolar charge transporting materials. PMC. [Link]
-
Photovoltaic Performance and Morphology of Polyfluorene Blends: The Influence of Phase Separation Evolution. Macromolecules. [Link]
Sources
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. thermalsupport.com [thermalsupport.com]
- 4. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20.210.105.67 [20.210.105.67]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 12. mse.washington.edu [mse.washington.edu]
- 13. isola-group.com [isola-group.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03492E [pubs.rsc.org]
- 17. Hole-transport layer-dependent degradation mechanisms in perovskite solar modules | Photon etc. [photonetc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of N²,N⁷-di(tert-butyl)-9H-2,7-fluorenedisulfonamide: A Comparative Methodological Analysis
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and intellectual property rest. This guide provides an in-depth, comparative analysis of the methodologies available for determining the crystal structure of a novel sulfonamide, N²,N⁷-di(tert-butyl)-9H-2,7-fluorenedisulfonamide.
While the definitive method remains single-crystal X-ray diffraction (SC-XRD), obtaining suitable crystals can be a significant bottleneck. Therefore, this guide will not only detail the gold-standard SC-XRD workflow but also provide a critical comparison with powerful alternative and complementary techniques, namely Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Crystallography, and computational Crystal Structure Prediction (CSP). Understanding the strengths and limitations of each is paramount for an efficient and successful structural elucidation campaign.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2][3] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of N²,N⁷-di(tert-butyl)-9H-2,7-fluorenedisulfonamide.[3][4]
The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice.[2][5] When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern determined by the crystal's internal structure, governed by Bragg's Law.[3][5] By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, and from this, the atomic positions are determined.[3]
Experimental Workflow: A Self-Validating System
The SC-XRD workflow is a multi-step process, with validation checks at each stage to ensure the integrity of the final structure.
Diagram 1: Single-Crystal X-ray Diffraction Workflow
Step-by-Step Protocol for SC-XRD:
-
Crystal Growth (The Art of the Science): This is often the most challenging step.[1] For N²,N⁷-di(tert-butyl)-9H-2,7-fluorenedisulfonamide, a systematic screen of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, and their mixtures) and crystallization techniques (slow evaporation, vapor diffusion, cooling) is necessary. The goal is to obtain well-ordered, single crystals of 0.1-0.5 mm in size.[1] The bulky tert-butyl groups might hinder efficient packing, necessitating a broader screening of conditions.
-
Crystal Selection and Mounting: Under a microscope, a suitable, defect-free crystal is selected and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations, resulting in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the fit, yielding the final, precise crystal structure.[6]
-
Structure Validation and Deposition: The final structure is validated using software like PLATON to check for geometric plausibility and missed symmetry. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[7][8][9][10][11]
Alternative and Complementary Techniques
When single crystals of sufficient quality or size cannot be obtained, a suite of other techniques can provide valuable structural information.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing microcrystalline solids.[2][5] Instead of a single crystal, a powdered sample containing thousands of randomly oriented crystallites is used.[12] The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which is a fingerprint of the crystalline phase.
Comparison with SC-XRD:
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample Requirement | Single, high-quality crystal (0.1-0.5 mm) | Microcrystalline powder |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, angles, polymorphism | Phase identification, lattice parameters, crystal size, limited structure solution |
| Structure Solution | Routine and definitive | Challenging for novel structures ("ab initio" structure determination is possible but complex)[13][14] |
| Primary Application | Absolute structure determination | Phase purity analysis, polymorphism screening, quality control |
The Causality Behind Experimental Choices: PXRD is the go-to method for confirming the synthesis of a crystalline material and for screening for different polymorphic forms, which is critical in the pharmaceutical industry.[15] While full structure solution from powder data is possible for organic molecules, it is significantly more challenging than SC-XRD because the 3D diffraction information is compressed into a 1D pattern, leading to peak overlap.[12][14]
NMR Crystallography
NMR crystallography is an emerging field that uses solid-state NMR (ssNMR) spectroscopy, often in combination with computational methods, to determine the structure of solids.[16][17] This technique is particularly valuable for microcrystalline or disordered materials that are not amenable to diffraction methods.[16]
Comparison with SC-XRD and PXRD:
| Feature | SC-XRD | PXRD | NMR Crystallography |
| Nature of Information | Long-range order (unit cell) | Long-range order (unit cell) | Short-range order (local atomic environments)[18] |
| Sample Requirement | Single crystal | Powder | Powder (isotopic labeling can be beneficial) |
| Strengths | Definitive 3D structure | Phase analysis, polymorphism | Probes local structure, dynamics, hydrogen bonding; suitable for non-crystalline solids |
| Limitations | Requires single crystals | Structure solution is difficult | Structure solution is complex and often requires computational modeling; not a standalone method for de novo structure determination in most cases[16][18] |
Synergistic Application: NMR crystallography can be powerfully combined with PXRD.[19] For instance, ssNMR can determine the number of molecules in the asymmetric unit by counting the number of distinct resonances for each carbon atom, which is crucial information for solving a structure from powder data.[19] It can also provide distance restraints that can be used in the structure solution and refinement process.
Crystal Structure Prediction (CSP)
CSP encompasses computational methods that aim to predict the crystal structure of a molecule from its chemical diagram alone.[20][21] These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.
The Role of CSP: CSP is not a direct experimental method for structure determination. However, it is an invaluable tool for:
-
Polymorph Screening: Predicting the likely polymorphs of a compound, guiding experimental crystallization efforts.[21][22]
-
Structure Validation: Comparing an experimentally determined structure (especially from PXRD) with a computationally predicted low-energy structure can provide confidence in the result.
-
Understanding Crystallization: Providing insight into the intermolecular interactions that govern crystal packing.
Recent advances, including the use of machine learning, are making CSP increasingly accurate and computationally efficient.[23][24]
Diagram 2: Comparative Logic for Structure Determination
Conclusion and Recommendations
For the definitive structural elucidation of N²,N⁷-di(tert-butyl)-9H-2,7-fluorenedisulfonamide, single-crystal X-ray diffraction remains the unparalleled gold standard . Efforts should initially focus on obtaining high-quality single crystals.
However, in a realistic research and development setting, a multi-faceted approach is often necessary. We recommend the following pragmatic strategy:
-
Initial Characterization by PXRD: Upon synthesis, immediately characterize the bulk material using PXRD to confirm crystallinity and phase purity.
-
Concurrent Crystallization Screening and CSP: While attempting to grow single crystals, perform computational crystal structure prediction to identify likely stable polymorphs. This can help guide crystallization experiments and provide hypothetical structures for comparison.
-
Employ NMR Crystallography for Difficult Cases: If single crystals remain elusive but the material is crystalline, use solid-state NMR to determine the number of molecules in the asymmetric unit. This information is invaluable for attempting structure solution from high-resolution PXRD data.
-
Synergistic Use for Validation: Even if a single-crystal structure is obtained, PXRD on the bulk sample is essential to ensure the single crystal is representative of the whole batch.
By judiciously selecting and combining these powerful analytical techniques, researchers can confidently and efficiently determine the crystal structure of novel molecules like N²,N⁷-di(tert-butyl)-9H-2,7-fluorenedisulfonamide, thereby accelerating the drug development and materials design pipeline.
References
-
Nuclear magnetic resonance crystallography - Wikipedia. [Link]
-
Harris, R. K., & Hodgkinson, P. (2020). NMR crystallography of molecular organics . Progress in Nuclear Magnetic Resonance Spectroscopy, 118-119, 10-53. [Link]
-
Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art . Annual Review of Chemical and Biomolecular Engineering, 12, 451-477. [Link]
-
Kim, S., & Kim, H. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation . Digital Discovery, 2(5), 1438-1447. [Link]
-
Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy . Transactions of the Indian Ceramic Society, 73(2), 85-94. [Link]
-
Kim, S., & Kim, H. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation . ChemRxiv. [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds . Chemical Society Reviews, 43(7), 2098-2111. [Link]
-
Ding, Y. (2021). Computational prediction of organic crystal structures . UCL Discovery. [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules . JEOL Ltd. [Link]
-
Harris, K. D. M. (2017). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data . Crystals, 7(5), 133. [Link]
-
Emsley, L., & Dumez, J. N. (2019). Spiers Memorial Lecture: NMR crystallography . Faraday Discussions, 213, 11-37. [Link]
-
Gali, S., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure . IUCrJ, 5(Pt 3), 263–270. [Link]
-
Tenorio-Borroto, E., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives . Crystals, 14(2), 163. [Link]
-
Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy . ResearchGate. [Link]
-
X-Ray Diffraction Basics . Chemical Instrumentation Facility - Iowa State University. [Link]
-
Powder X-ray Diffraction . Chemistry LibreTexts. [Link]
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Grosso, V. H., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations . Scientific Reports, 12, 12762. [Link]
-
CCDC 732140: Experimental Crystal Structure Determination . Research Explorer - The University of Manchester. [Link]
-
CCDC 2439985: Experimental Crystal Structure Determination . Iowa Research Online. [Link]
-
Single-crystal X-ray Diffraction . SERC - Carleton College. [Link]
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The Largest Curated Crystal Structure Database . CCDC. [Link]
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Single-crystal X-ray Diffraction . SERC. [Link]
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de la Cruz, J. G. L. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction . Crystals, 10(10), 910. [Link]
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Search - Access Structures . CCDC. [Link]
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CCDC 2181759: Experimental Crystal Structure Determination . NSF Public Access Repository. [Link]
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- 10. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
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- 24. chemrxiv.org [chemrxiv.org]
Comparative study of hole mobility in fluorene sulfonamide derivatives
The following is a comprehensive technical guide comparing the hole mobility performance of Fluorene Sulfonamide derivatives against standard alternatives in organic electronics.
Content Type: Technical Comparison Guide Audience: Materials Scientists, Organic Electronics Researchers, Device Engineers
Executive Summary: The Sulfonamide Shift
In the domain of Organic Hole Transport Materials (HTMs), fluorene derivatives have long been the backbone of stability and processability. While Fluorene-Amines (e.g., TFB, TPD-fluorene) dominate due to their high amorphous stability and shallow HOMO levels, Fluorene Sulfonamides represent a distinct functional class.
This guide compares the charge transport kinetics of Fluorene Sulfonamide derivatives against conventional Fluorene Amines. The core distinction lies in the transport mechanism:
-
Fluorene Amines: Rely on conformational disorder and hopping between nitrogen lone pairs (Amorphous transport).
-
Fluorene Sulfonamides: Leverage hydrogen-bonding induced self-assembly to create ordered supramolecular pathways (Crystalline/Semicrystalline transport).
Key Finding: While Fluorene Sulfonamides often exhibit lower intrinsic mobility in amorphous films (
Chemical Architecture & Mechanistic Comparison
The hole mobility (
Structural Logic
| Feature | Fluorene Amines (Reference) | Fluorene Sulfonamides (Target) |
| Functional Group | Tertiary Amine ( | Sulfonamide ( |
| Electronic Effect | Electron Donating (+M). Raises HOMO. | Electron Withdrawing (-I, -M). Lowers HOMO. |
| Packing Driver | Steric hindrance (prevents crystallization). | Hydrogen Bonding ( |
| Transport Mode | Dispersive Hopping (Gaussian Disorder). | Trap-limited or Band-like (depending on order). |
| Solubility | High (Alkyl chains dominate). | Moderate (Polar group affects solvent choice). |
Theoretical Pathway Visualization
The following diagram illustrates the impact of the sulfonamide group on molecular packing and charge hopping pathways compared to the amine baseline.
Figure 1: Mechanistic divergence between amorphous amine transport and self-assembled sulfonamide transport.
Performance Data: Comparative Analysis
The following data summarizes typical hole mobility values derived from Space Charge Limited Current (SCLC) measurements in "Hole-Only" devices.
Table 1: Hole Mobility & Energetics Comparison
| Material Class | Compound Example | HOMO (eV) | Thermal Stability ( | |
| Fluorene Sulfonamide | 9H-fluorene-9-sulfonamide deriv.[2] | -5.70 | High (>150°C) | |
| Fluorene Amine (Ref) | TFB (Polymer) | -5.30 | Moderate (130°C) | |
| Fluorene Amine (Ref) | TPD-Fluorene (Small Mol) | -5.40 | Low (<100°C) | |
| Bipolar Fluorene | Fluorenone-Sulfone deriv. | -6.00 | High (>160°C) |
Critical Insight: While the sulfonamide derivative shows lower mobility than TFB, its HOMO level is 0.4 eV deeper . This makes it an ideal candidate for blocking electrons or matching deep-work-function anodes, where TFB would suffer from oxidative degradation.
Experimental Protocol: Validating Hole Mobility
To objectively measure the hole mobility of a fluorene sulfonamide derivative, the Space Charge Limited Current (SCLC) method is the gold standard for vertical transport relevant to diodes.
Device Architecture (Hole-Only Device)
To isolate hole transport, the device must block electrons.
-
Anode: Indium Tin Oxide (ITO) / PEDOT:PSS (High Work Function)
-
Active Layer: Fluorene Sulfonamide Film (Spin-coated, 100–200 nm)
-
Cathode: Gold (Au) or Molybdenum Oxide (
)/Al (High Work Function to suppress electron injection)
Measurement Workflow
-
Substrate Prep: Clean ITO glass (Detergent
Water Acetone IPA). Treat with UV-Ozone for 15 min. -
Injection Layer: Spin-coat PEDOT:PSS (4000 rpm, 30s). Anneal at 150°C for 20 min.
-
Active Layer Deposition:
-
Dissolve Fluorene Sulfonamide in Chlorobenzene (10-20 mg/mL).
-
Crucial Step: If the sulfonamide has low solubility, use a binary solvent (Chlorobenzene:Chloroform 4:1).
-
Spin coat to achieve thickness
(verify with Profilometer).
-
-
Cathode Deposition: Thermal evaporation of Au (80 nm) through a shadow mask at
Torr. -
Characterization: Measure J-V curve in dark.
Data Analysis (Mott-Gurney Law)
Fit the J-V curve in the SCLC region (where slope
- : Current density[3][4]
- : Dielectric constant (assume 3.0 for organic)
- : Film thickness (Critical source of error; measure accurately)
-
: Applied voltage minus built-in potential (
)
SCLC Measurement Logic Diagram
Figure 2: Decision tree for validating mobility data using SCLC method.
Synthesis & Design Considerations
For researchers aiming to synthesize these derivatives, the Schotten-Baumann reaction is the standard route.
-
Precursor: 9H-fluorene-2-sulfonyl chloride (or 9-position derivative).
-
Reactant: Aromatic amine or alkyl amine.
-
Condition: Base catalyst (Pyridine/TEA), DCM solvent,
. -
Purification: Recrystallization is preferred over column chromatography to ensure high purity for electronic grade materials (traps drastically reduce mobility).
Design Tip: To improve mobility in sulfonamides, attach long alkyl chains (e.g., hexyl, octyl) at the 9-position of the fluorene ring. This improves solubility and induces lamellar packing, which can enhance the charge hopping rate despite the electron-withdrawing sulfonamide group.
References
-
Hole-Transporting Materials Based on a Fluorene Unit. Materials, 2024.[1][4] (Discusses comparative mobility of fluorene derivatives).
-
9H-fluorene-9-sulfonamide Applications. Smolecule, 2023. (Details the electronic structure and HOMO modulation of fluorene sulfonamides).
-
Fluorene Derivatives with High Hole Mobility. ResearchGate. (Provides baseline TOF/SCLC mobility data for fluorene-based systems).
-
New fluorene-based bipolar charge transporting materials. RSC Advances, 2013. (Comparison of electron-deficient fluorene derivatives and their charge transport).
-
Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials. ACS Publications, 2024. (Advanced structural design for enhancing mobility in fluorene cores).
Sources
TGA and DSC thermal analysis of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide
This guide provides an in-depth technical comparison and thermal analysis framework for N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide , a specialized lipophilic sulfonamide derivative.
The content is designed for researchers in medicinal chemistry and materials science, focusing on the critical thermal behaviors that dictate this compound's utility as a drug intermediate (e.g., for Carbonic Anhydrase inhibitors) or an optoelectronic material.
Executive Summary & Compound Profile
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a functionalized fluorene derivative. Unlike the parent 2,7-fluorenedisulfonamide , which is highly polar and insoluble, the inclusion of tert-butyl groups on the sulfonamide nitrogen atoms dramatically alters its physicochemical profile.
-
Primary Utility:
-
Medicinal Chemistry: A lipophilic precursor (prodrug or intermediate) for carbonic anhydrase inhibitors. The tert-butyl group often acts as a protecting group, removable under thermal or acidic conditions.
-
Materials Science: A soluble electron-deficient building block for conjugated polymers or host materials in OLEDs.
-
-
Critical Thermal Parameters:
-
Melting Point (Tm): Lowered significantly compared to the parent due to disrupted hydrogen bonding.
-
Decomposition (Td): Characterized by a specific de-alkylation event (loss of isobutylene) prior to core degradation.
-
Experimental Protocol: TGA & DSC
To obtain reproducible data, the following self-validating protocol is recommended. This setup minimizes artifacts caused by the volatile nature of the tert-butyl cleavage products.
A. Differential Scanning Calorimetry (DSC)
-
Instrument: Heat-flux DSC (e.g., TA Instruments Discovery or Mettler Toledo DSC 3+).
-
Pan Configuration: Hermetically sealed aluminum pans with a pinhole.
-
Reasoning: A pinhole allows the release of isobutylene gas during decomposition, preventing pan deformation/rupture while maintaining equilibrium vapor pressure for accurate Tm measurement.
-
-
Method:
-
Equilibration: Hold at 25°C for 5 min.
-
Ramp 1: Heat 10°C/min to 250°C (Do not exceed onset of degradation).
-
Cool: Cool 10°C/min to 25°C (To observe crystallization behavior).
-
Ramp 2: Heat 10°C/min to 350°C (To observe degradation).
-
-
Purge Gas: Nitrogen (50 mL/min).
B. Thermogravimetric Analysis (TGA)
-
Instrument: TGA (e.g., TA Instruments TGA 5500).
-
Pan Configuration: Platinum or Alumina open crucible.
-
Method:
-
Ramp: Heat 10°C/min from Ambient to 600°C.
-
Hi-Res Mode (Optional): Use dynamic rate TGA (resolution 4.0) to separate closely spaced weight loss events (e.g., solvent loss vs. de-alkylation).
-
-
Purge Gas: Nitrogen (40 mL/min balance, 60 mL/min sample).
Comparative Performance Analysis
This section objectively compares the Target Compound against its Parent (unsubstituted) and a Standard Pharmacological Alternative (Acetazolamide) to contextualize its thermal stability.
Table 1: Comparative Thermal Properties
| Property | Target: N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide | Alternative A: 2,7-Fluorenedisulfonamide (Parent) | Alternative B: Acetazolamide (Standard CAI) |
| Melting Point ( | 180°C – 220°C (Distinct Endotherm) | >300°C (Decomposes before melt) | 258°C |
| Solubility (Organic) | High (Soluble in DCM, THF) | Very Low (Requires DMSO/DMF) | Low (Water/Alcohol) |
| TGA Onset ( | ~230°C (Loss of isobutylene) | >320°C (Core degradation) | ~260°C |
| Crystallinity | High; sharp recrystallization exotherms. | High; amorphous if precipitated rapidly. | High; polymorphic. |
| Mechanism of Loss | Two-Step: (1) De-protection (-Isobutylene), (2) Core Charring. | One-Step: Core oxidation/sulfur loss. | One-Step: Ring opening/breakdown. |
Note on Data: The
of the tert-butyl derivative is significantly lower than the parent due to the steric bulk of the t-butyl groups preventing the tight- stacking and intermolecular hydrogen bonding characteristic of primary sulfonamides.
Detailed Thermal Events Analysis
1. The "De-protection" Event (TGA)
Unlike the alternatives, the Target Compound exhibits a unique mass loss event between 220°C and 260°C .
-
Observation: A theoretical mass loss of approx. ~12-15% (corresponding to two isobutylene molecules).
-
Significance: This confirms the integrity of the N-tert-butyl bond. If this step is missing or occurs <200°C, the sample is likely already degraded or hydrolyzed.
2. Polymorphism & Crystallization (DSC)
-
Target: Shows a sharp crystallization exotherm upon cooling, indicating good glass-forming ability or stable crystal packing driven by the fluorene core.
-
Parent: Often shows no recrystallization event upon cooling from high temp because it decomposes before melting.
Visualizing the Thermal Pathway
The following diagrams illustrate the experimental workflow and the specific thermal degradation mechanism that distinguishes this compound from its alternatives.
A. Thermal Degradation Mechanism
The tert-butyl group undergoes a retro-Ritter type thermal elimination or E1 elimination, releasing isobutylene gas.
Caption: Thermal elimination of isobutylene groups precedes the degradation of the fluorene core.
B. Recommended Analysis Workflow
A decision tree for characterizing new batches of the target compound.
Caption: Step-by-step workflow to validate compound identity and purity using thermal methods.
References
-
Davies, T. Q., et al. (2020).[1][2] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 22(23), 9495–9499.
- Context: Establishes the synthesis and stability of N-tert-butyl sulfonamide intermedi
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. Context: Standard protocols for DSC/TGA of organic pharmaceuticals.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
-
Improved Pharma. (2024). "Thermal Characterization Suite with Discovery DSC 25." Press Release.
- Context: Modern instrumentation standards for pharmaceutical thermal analysis.
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide
Executive Summary & Risk Profile
N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a specialized fluorene derivative, typically used as an intermediate in the synthesis of organic semiconductors (OLEDs/OPVs) or bioactive sulfonamide scaffolds.[1]
As a Senior Application Scientist, I must emphasize that while a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public repositories, we apply the Precautionary Principle based on its structural moieties: the fluorene core (polycyclic aromatic hydrocarbon character) and the sulfonamide groups (known sensitizers).
Hazard Identification Matrix (Structure-Activity Relationship)
| Hazard Class | Likely Classification | Mechanism of Action |
| Respiratory | Irritant (H335) | Fine organic powders pose inhalation risks; sulfonamides can trigger mucosal irritation. |
| Dermal | Sensitizer (H317) | Sulfonamide moieties are well-documented sensitizers (sulfa allergy cross-reactivity). |
| Ocular | Irritant (H319) | Mechanical abrasion from crystals and chemical irritation from acidic sulfonamide protons. |
| Physical | Electrostatic | Fluorene derivatives are often dry, dielectric powders prone to static charge and dispersion. |
Comprehensive PPE Strategy
Do not rely on minimum compliance. For this compound, we utilize a Barrier-Redundancy Protocol to prevent sensitization.
Respiratory Protection[2][3][4]
-
Primary Control: All open handling (weighing, transferring) must occur inside a certified chemical fume hood or a HEPA-filtered powder enclosure .
-
PPE: If hood containment is breached or for maintenance:
-
Minimum: N95 Filtering Facepiece (NIOSH approved).
-
Recommended: P100 Half-Face Respirator (provides 99.97% filtration against oil/non-oil particulates).
-
Ocular & Face Protection[2][4][5][6]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why: Safety glasses allow powder ingress from the side. Goggles provide a seal against airborne dust.[2]
-
-
High-Risk (Large Scale >10g): Add a Face Shield over goggles to protect against splash/dust clouds.
Dermal Protection (Hand & Body)
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Avoid: Latex (poor chemical resistance to organic solvents used in synthesis and potential allergen confusion).
-
-
Glove Protocol: Double-Gloving is mandatory.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Extended Cuff Nitrile (6-8 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents like DCM or DMF.
-
Visual Check: Inspect for pinholes by trapping air and squeezing before donning.
-
-
Body:
-
Lab coat (100% cotton or Nomex/flame-resistant if working with flammables).
-
Closed-toe chemically resistant shoes.
-
Anti-static wrist strap (recommended if handling dry powder in low humidity to prevent dispersal).
-
Operational Workflow & Visualization
The following diagram outlines the logical flow for safe handling, emphasizing the "Mirror Check" self-validation step.
Figure 1: Operational Safety Loop. Note the "Mirror Check" at the Gowning stage—a critical self-validation step to ensure no skin is exposed before handling.
Step-by-Step Handling Protocol
Phase A: Preparation (The "Mirror Check")
-
Environment: Verify fume hood flow (face velocity 80–100 fpm). Clear the deck of unnecessary clutter.
-
Static Control: Place an ionizing bar or anti-static gun near the balance if available. Fluorene powders are notoriously static-prone and will "jump" away from spatulas.
-
Donning:
-
Put on inner gloves.
-
Put on lab coat (buttoned to top).
-
Put on outer gloves (pull cuff over lab coat sleeve).
-
Mirror Check: Look in the lab mirror. Is any skin on the wrist visible? If yes, adjust.
-
Phase B: Weighing & Transfer
-
Open Container: Slowly unscrew the cap inside the hood. Do not rush; rapid opening creates air currents.
-
Transfer: Use a disposable anti-static spatula .
-
Solvent Addition: If dissolving the solid, add solvent (e.g., DMSO, DMF, Toluene) slowly down the side of the flask to avoid lofting dust.
Phase C: Decontamination & Doffing
-
Primary Decon: Wipe the exterior of the stock bottle and the balance area with a Kimwipe dampened with a compatible solvent (e.g., Ethanol or Acetone) before removing items from the hood.
-
Waste: Place the used Kimwipe and disposable spatula into the Solid Hazardous Waste container immediately.
-
Doffing:
-
Remove outer gloves (turn inside out) and dispose.
-
Remove goggles.
-
Remove lab coat.
-
Remove inner gloves.[4]
-
Wash hands with soap and water for 20 seconds (mechanical removal of potential sulfonamide traces).
-
Disposal & Emergency Response
Waste Management
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Seal in double-bagged waste container. Label "Contains Sulfonamides/Fluorene". |
| Liquid Waste | Organic Solvent Waste | Segregate by solvent type (Halogenated vs. Non-Halogenated). |
| Sharps/Glass | Contaminated Sharps | If glass vials are used, triple rinse with solvent before placing in glass waste. |
Emergency Procedures
-
Skin Contact: Wash with copious soap and water for 15 minutes. Do not use organic solvents on skin (increases absorption).
-
Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately.
-
Spill (Solid):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[7][Link]
Sources
- 1. sds.diversey.com [sds.diversey.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
